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Compound of Interest

Compound Name:

N-(4-Amino-2-

phenoxyphenyl)methanesulfonami

de

Cat. No.: B139960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide, a key intermediate in the discovery and development

of novel therapeutics. This document details its synthesis, chemical properties, and

applications as a versatile scaffold for synthesizing targeted anticancer agents and selective

enzyme inhibitors. Detailed experimental protocols for its synthesis, conjugation, and biological

evaluation are provided to facilitate its use in drug discovery programs.

Chemical Properties and Data
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, also known as H-Nim, is a derivative of

the selective COX-2 inhibitor Nimesulide. The presence of a primary aromatic amine group

provides a crucial reactive handle for further chemical modifications, making it a valuable

building block in medicinal chemistry.
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Property Value Reference

Molecular Formula C₁₃H₁₄N₂O₃S --INVALID-LINK--

Molecular Weight 278.33 g/mol --INVALID-LINK--

CAS Number 51765-60-7 --INVALID-LINK--

Melting Point 167-169 °C ChemicalBook

LogP
~1.2 (estimated for amino

derivative)
--INVALID-LINK--

Solubility

Slightly soluble in Chloroform

and Methanol. The amino

group enhances aqueous

solubility compared to its nitro

analog (Nimesulide).

ChemicalBook, --INVALID-

LINK--

Applications in Drug Discovery
Intermediate for Targeted Anticancer Agents: The Case
of CA102N
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a pivotal intermediate in the

synthesis of the anticancer drug conjugate CA102N.[1][2] In this application, the primary amine

of the molecule is covalently linked to hyaluronic acid (HA). This conjugation strategy leverages

the overexpression of the CD44 receptor on the surface of many cancer cells. HA, a natural

ligand for CD44, guides the drug conjugate to the tumor site, thereby enhancing its therapeutic

efficacy and reducing off-target toxicity.[1][2] CA102N has shown promise in preclinical studies

for colorectal cancer by interfering with the PI3K/Akt/mTOR signaling pathway.[2]

Scaffold for Selective COX-2 Inhibitors
As a derivative of Nimesulide, N-(4-Amino-2-phenoxyphenyl)methanesulfonamide retains

the core pharmacophore for cyclooxygenase-2 (COX-2) inhibition. The amino group allows for

the generation of a library of derivatives with potentially improved potency, selectivity, and

pharmacokinetic profiles. For instance, N-acetyl derivatives have shown improved COX-2

inhibition over COX-1.
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Compound Target IC₅₀ (µM)

N-(4-Amino-2-

phenoxyphenyl)methanesulfon

amide (H-Nim)

COX-2 Varies (derivative dependent)

N-acetyl derivative COX-2 0.8

N-acetyl derivative COX-1 15

Celecoxib (Reference) COX-2 0.04 - 6.8

Celecoxib (Reference) COX-1 >82

Versatile Intermediate for Kinase Inhibitor Synthesis
The 4-amino-2-phenoxyphenyl scaffold is a recurring motif in a variety of kinase inhibitors. The

primary amine serves as a convenient point for chemical elaboration to introduce functionalities

that can interact with the hinge region, solvent front, or other key features of the ATP-binding

pocket of kinases. While specific examples directly utilizing N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide for a broad range of kinase inhibitors are not

extensively documented in publicly available literature, its structural similarity to known kinase

inhibitor scaffolds suggests its high potential in this area.[2][3][4][5][6][7][8] Medicinal chemists

can leverage this intermediate to rapidly synthesize libraries of compounds for screening

against various kinase targets implicated in cancer and other diseases.

Experimental Protocols
Synthesis of N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide from Nimesulide
This protocol describes the reduction of the nitro group of N-(4-nitro-2-

phenoxyphenyl)methanesulfonamide (Nimesulide) to the corresponding amine.

Materials:

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

Iron powder (Fe)
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Glacial acetic acid

Water

Toluene

Ammonium hydroxide (NH₄OH)

Round bottom flask

Stirrer/hotplate

Condenser

Filtration apparatus

Separatory funnel

Procedure:

Set up a round bottom flask with a stirrer and a condenser.

To a stirred mixture of water (7.0 ml), add iron powder (1.2 g, 21.4 mmol) and glacial acetic

acid (0.30 ml, 5.4 mmol).

Heat the mixture to 90-95 °C.

Slowly add N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (1.0 g, 3.24 mmol) to the

heated mixture.

Continue stirring at 90-95 °C for 3-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, make the reaction mixture alkaline by adding ammonium

hydroxide.

Filter the hot solution to remove the iron salts.

Wash the residue with hot water.
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Extract the aqueous filtrate with toluene.

Combine the organic extracts and wash with water.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide. The product can be further purified by

recrystallization if necessary.

Conjugation to Hyaluronic Acid via EDC/NHS Coupling
(for CA102N Synthesis)
This protocol outlines the general procedure for conjugating an amine-containing compound,

such as N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, to the carboxylic acid groups

of hyaluronic acid using carbodiimide chemistry.

Materials:

Hyaluronic acid (HA)

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS)

MES buffer (0.1 M, pH 5.5-6.0)

Phosphate-buffered saline (PBS, pH 7.4)

Dialysis tubing (MWCO appropriate for HA)

Stir plate and stir bar

pH meter

Procedure:
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Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v).

Add EDC and NHS to the HA solution. A common molar ratio is HA carboxyl

groups:EDC:NHS of 1:2:2. Stir for 30 minutes at room temperature to activate the carboxyl

groups.

Dissolve N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in a minimal amount of a

suitable co-solvent (e.g., DMSO) and add it to the activated HA solution.

Allow the reaction to proceed overnight at room temperature with continuous stirring.

Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 2-3 days

with several buffer changes to remove unreacted reagents.

Lyophilize the dialyzed solution to obtain the purified HA-drug conjugate (CA102N).

Characterize the conjugate using techniques such as ¹H NMR and UV-Vis spectroscopy to

determine the degree of substitution.

In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for assessing the COX-2 inhibitory activity of N-(4-
Amino-2-phenoxyphenyl)methanesulfonamide and its derivatives using a commercially

available colorimetric or fluorometric inhibitor screening kit.

Materials:

COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich)

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (and derivatives)

DMSO (for dissolving compounds)

96-well microplate

Microplate reader (colorimetric or fluorometric)

Reference COX-2 inhibitor (e.g., Celecoxib)
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Procedure:

Reagent Preparation: Prepare all reagents as per the instructions provided with the inhibitor

screening kit. This typically includes assay buffer, heme, COX-2 enzyme, arachidonic acid

(substrate), and a detection reagent.

Compound Preparation: Prepare a stock solution of the test compound (and reference

inhibitor) in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of

desired test concentrations.

Assay Protocol: a. To the wells of a 96-well plate, add the assay buffer. b. Add the test

compound solutions at various concentrations to the sample wells. c. Add a known selective

COX-2 inhibitor as a positive control. d. Add the vehicle (DMSO and buffer) as a negative

control. e. Add the human recombinant COX-2 enzyme to all wells except the background

control. f. Incubate the plate according to the kit's instructions (e.g., 10-15 minutes at 37°C)

to allow the inhibitor to bind to the enzyme. g. Initiate the enzymatic reaction by adding the

substrate, arachidonic acid. h. Incubate for the specified time (e.g., 2 minutes at 37°C). i.

Stop the reaction by adding a stop solution (e.g., stannous chloride). j. Add the detection

reagent and measure the absorbance or fluorescence using a microplate reader at the

specified wavelength.

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the

test compound. Plot the percentage of inhibition against the logarithm of the compound

concentration and determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

N-(4-nitro-2-phenoxyphenyl)
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Reduction of Nitro Group
(e.g., Fe/CH₃COOH)
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methanesulfonamide

Conjugation to
Hyaluronic Acid (HA)
(EDC/NHS coupling)

Chemical Derivatization
(e.g., Acylation, Alkylation)
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Click to download full resolution via product page

Caption: Synthetic workflow for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide and its

derivatives.

Inflammatory Stimuli
(e.g., Cytokines, LPS)

Phospholipase A₂ (PLA₂)

Cell Membrane

Arachidonic Acid

releases

Cyclooxygenase-2 (COX-2)

substrate

Prostaglandin H₂ (PGH₂)

Prostaglandins
(PGE₂, etc.)

Inflammation, Pain, Fever

N-(4-Amino-2-phenoxyphenyl)
methanesulfonamide

inhibits

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b139960?utm_src=pdf-body-img
https://www.benchchem.com/product/b139960?utm_src=pdf-body
https://www.benchchem.com/product/b139960?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified COX-2 signaling pathway and the inhibitory action of N-(4-Amino-2-
phenoxyphenyl)methanesulfonamide.
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Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by the drug conjugate

CA102N.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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